molecular formula C20H23ClN2O4 B2411177 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone CAS No. 1448124-53-5

1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone

Cat. No. B2411177
CAS RN: 1448124-53-5
M. Wt: 390.86
InChI Key: NHQGYUHXUZPCBC-UHFFFAOYSA-N
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Description

1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone, also known as CEP-1347, is a small molecule inhibitor that has been widely studied for its potential use in treating neurodegenerative diseases. CEP-1347 is a potent inhibitor of c-Jun N-terminal kinase (JNK), a protein kinase that plays a key role in the regulation of cell death and survival pathways.

Scientific Research Applications

Microwave-Assisted Synthesis and Antibacterial Activity

1-(4-(piperidin-1-yl)phenyl) ethanone (3), a compound structurally similar to the chemical , was synthesized using microwave irradiation and tested for its antibacterial properties. This study showcases the potential of piperidine-based compounds in antibacterial applications (Merugu, Ramesh, & Sreenivasulu, 2010). Additionally, another study explored the synthesis and antibacterial activity of similar piperidine-containing pyrimidine imines and thiazolidinones, further emphasizing the potential medicinal applications of such structures (Merugu, Ramesh, & Sreenivasulu, 2010).

Crystallographic and Spectroscopic Analysis

The crystal structure, thermal properties, and spectroscopic analysis of a compound structurally similar to the queried chemical were extensively studied, providing insights into the physical characteristics and stability of such molecules (Karthik et al., 2021). Additionally, studies on hydrogen-bonding patterns in enaminones, including compounds with piperidin-2-ylidene and azepan-2-ylidene analogues, have contributed to understanding the structural and intermolecular interaction aspects of similar compounds (Balderson, Fernandes, Michael, & Perry, 2007).

Wound-Healing Potential

A study evaluated the in vivo wound-healing potential of 2-[4-(2,4-dimethoxy-benzoyl)-phenoxy]-1-[4-(3-piperidin-4-yl-propyl)-piperidin-1-yl]-ethanone derivatives, highlighting significant wound healing in treated groups. This research underscores the potential therapeutic applications of similar compounds in wound management (Vinaya et al., 2009).

Antileukemic Activity

Derivatives of a compound structurally related to the queried chemical were synthesized and evaluated for their antileukemic activity against human leukemic cell lines, revealing promising antiproliferative activity. This study indicates the potential of such compounds in the development of novel therapies for leukemia (Vinaya, Kavitha, Prasanna, Chandrappa, Ranganatha, Raghavan, & Rangappa, 2012).

properties

IUPAC Name

1-[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4/c1-25-17-5-3-14(11-18(17)26-2)12-20(24)23-9-7-16(8-10-23)27-19-6-4-15(21)13-22-19/h3-6,11,13,16H,7-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQGYUHXUZPCBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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